n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-methoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The process involves the stepwise substitution of chlorine atoms in cyanuric chloride with the amino group of 4-methoxyaniline under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solvents like dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of catalysts or under thermal conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N- {4- [2- (4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
Comparison: n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Biological Activity
N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of 1,3,5-triazine derivatives, which are known for their diverse pharmacological properties including anticancer, antiviral, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H11N5O. The compound features a triazine core with a methoxy-substituted phenyl group. The presence of the methoxy group is significant as it can influence the electronic properties and biological interactions of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. For instance:
- Enzyme Inhibition : Studies have shown that triazine derivatives can inhibit enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
- Selective Antiproliferative Activity : The compound has demonstrated selective antiproliferative effects against specific cancer cell lines such as MDA-MB231 (triple-negative breast cancer) while sparing non-cancerous cells .
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Case Study 1: Anticancer Activity
In a study evaluating a series of triazine derivatives including this compound:
- Objective : Assess antiproliferative effects on breast cancer cell lines.
- Results : The compound exhibited a GI50 value of 1 nM against MDA-MB231 cells while showing no significant effect on normal MCF-10A cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structural modifications of triazines:
- Objective : Determine how substituents affect biological activity.
- Findings : The introduction of electron-donating groups in specific positions significantly enhanced antiproliferative activity. For instance, relocating the methoxy group from ortho to para position resulted in a 200-fold increase in potency .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFPJEGIIOQLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353895 | |
Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4460-15-5 | |
Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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